Cas no 207919-06-0 (4-fluoro-2-(trifluoromethyl)benzamide)

4-fluoro-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-(trifluoromethyl)benzamide
- alpha,alpha,alpha,4-Tetrafluoro-o-toluamide
- 4-Tetrafluoro-o-toluamideand
- Benzamide, 4-fluoro-2-(trifluoromethyl)-
- FT-0618445
- SCHEMBL1032909
- CS-0316357
- JS-4119
- 4-Fluoro-2-(trifluoromethyl)benzamide, AldrichCPR
- DTXSID60345585
- MFCD00061150
- AKOS015853452
- 207919-06-0
- A814904
- G77748
- DB-045373
- DTXCID50296658
-
- MDL: MFCD00061150
- インチ: InChI=1S/C8H5F4NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14)
- InChIKey: HRJKVZCCWLPFMF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(F)(F)F)=C(C(N)=O)C=C1
計算された属性
- せいみつぶんしりょう: 207.03100
- どういたいしつりょう: 207.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 43.1A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: けっしょうふんまつ
- 密度みつど: 1.42
- ゆうかいてん: 134 °C
- ふってん: 214.1°Cat760mmHg
- フラッシュポイント: 83.3°C
- 屈折率: 1.462
- PSA: 43.09000
- LogP: 2.64370
- ようかいせい: 未確定
4-fluoro-2-(trifluoromethyl)benzamide セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
4-fluoro-2-(trifluoromethyl)benzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
4-fluoro-2-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC4371W-1g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
£15.00 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001980-1g |
4-fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
356.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D763853-100mg |
Benzamide, 4-fluoro-2-(trifluoromethyl)- |
207919-06-0 | 97% | 100mg |
$170 | 2023-05-17 | |
Oakwood | 006392-5g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 5g |
$95.00 | 2024-07-19 | |
Alichem | A015002607-500mg |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 500mg |
$806.85 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XR146-200mg |
4-fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 200mg |
197.0CNY | 2021-07-13 | |
Alichem | A015002607-250mg |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 250mg |
$489.60 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20026-1g |
4-Fluoro-2-(trifluoromethyl)benzamide, 97% |
207919-06-0 | 97% | 1g |
¥468.00 | 2023-02-25 | |
Fluorochem | 006392-1g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 1g |
£11.00 | 2022-03-01 | |
Fluorochem | 006392-10g |
4-Fluoro-2-(trifluoromethyl)benzamide |
207919-06-0 | 97% | 10g |
£85.00 | 2022-03-01 |
4-fluoro-2-(trifluoromethyl)benzamide 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-fluoro-2-(trifluoromethyl)benzamideに関する追加情報
Professional Introduction to 4-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 207919-06-0)
4-fluoro-2-(trifluoromethyl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 207919-06-0, belongs to the benzamide class of molecules, which are widely studied for their biological activity and pharmacological significance.
The molecular structure of 4-fluoro-2-(trifluoromethyl)benzamide consists of a benzene ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 2-position, further functionalized by an amide group. This particular arrangement of substituents contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in exploring the pharmacological properties of fluorinated aromatic compounds. The presence of both fluoro and trifluoromethyl groups in 4-fluoro-2-(trifluoromethyl)benzamide enhances its lipophilicity and metabolic stability, which are critical factors in drug design. These properties make it an attractive candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.
One of the most compelling aspects of 4-fluoro-2-(trifluoromethyl)benzamide is its potential as a lead compound in the development of new drugs. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and other inflammatory disorders.
The synthesis of 4-fluoro-2-(trifluoromethyl)benzamide presents unique challenges due to the sensitivity of the fluorinated groups. Advanced synthetic methodologies are required to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed in the synthesis process. These methods allow for precise functionalization of the benzene ring, ensuring the correct arrangement of the fluoro and trifluoromethyl groups.
The role of computational chemistry in studying 4-fluoro-2-(trifluoromethyl)benzamide cannot be overstated. Molecular modeling techniques provide valuable insights into the compound's interactions with biological targets, helping researchers predict its pharmacological activity. By simulating these interactions, scientists can optimize the molecular structure to enhance binding affinity and selectivity. This approach accelerates the drug discovery process and reduces the need for extensive experimental trials.
In addition to its potential therapeutic applications, 4-fluoro-2-(trifluoromethyl)benzamide has shown promise in materials science research. The unique electronic properties of fluorinated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The stability and efficiency offered by these compounds could lead to advancements in energy-efficient technologies.
The future direction of research on 4-fluoro-2-(trifluoromethyl)benzamide is likely to focus on expanding its applications in drug development and materials science. Ongoing studies aim to explore its potential as an intermediate in synthesizing more complex molecules with enhanced biological activity. Furthermore, efforts are being made to develop sustainable synthetic routes that minimize environmental impact while maintaining high efficiency.
The impact of fluorinated compounds like 4-fluoro-2-(trifluoromethyl)benzamide on modern chemistry is profound. Their unique properties have opened up new avenues for innovation in both pharmaceuticals and materials science. As research continues to uncover new applications for these compounds, their importance is only set to grow, shaping the future of chemical research and industrial applications.
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